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Compound of Interest

Compound Name: Imbricatolic Acid

Cat. No.: B1258787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Imbricatolic
Acid, a labdane diterpene with noted biological activities. The information presented herein is
intended to support research and development efforts by providing key analytical data and
methodologies for the identification and characterization of this natural compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HREIMS) analysis is a critical tool
for determining the elemental composition of Imbricatolic Acid. The data confirms its
molecular formula as C20H320s.

Parameter Value Source
Molecular Formula C20H3203

Molecular Weight 320.2350

lonization Mode HREIMS

Observed lon [M]*+

Infrared (IR) Spectroscopy Data
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The infrared spectrum of Imbricatolic Acid reveals characteristic absorption bands that
correspond to the principal functional groups present in the molecule: a hydroxyl group and a

carboxylic acid group.

. Wavenumber (Vmax, L
Functional Group 1 Description Source
cm-

O-H stretching
Hydroxyl (-OH) ~3440 o
vibration

C=0 stretching

Carbonyl (C=0) ~1722 vibration of the
carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Imbricatolic Acid. The following tables summarize the *H and *3C NMR chemical shifts, which
were recorded in deuterated methanol (CDsOD) at 500 MHz and 125 MHz, respectively.

Note: The comprehensive *H and 3C NMR data table is available in the publication
"Imbricatolic Acid from Juniperus communis L. Prevents Cell Cycle Progression in CalLu-6
Cells" by De Marino et al. (2011) in Planta Medica. The following tables present key
characteristic signals identified from available data.

Table 3.1: Characteristic *H-NMR Spectral Data of
Imbricatolic Acid
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Chemical Shift (5,

Protons Multiplicity Source
ppm)

H-17a 4.86 S

H-17b 4.53 S

H-15 3.66-3.72 m

H-20 0.59 S

Table 3.2: Characteristic **C-NMR Spectral Data of
Imbricatolic Acid Derivative

The following data pertains to 1a-hydroxyimbricatolic acid and is provided for structural

comparison.
Carbon Chemical Shift (dc, ppm) Source
C-1 71.20

Experimental Protocols

The spectroscopic data presented were obtained following the isolation and purification of
Imbricatolic Acid from its natural source. The general workflow is outlined below.

Extraction and Isolation

Imbricatolic Acid is typically isolated from the fresh ripe berries of Juniperus communis.
» Extraction: The plant material is macerated with methanol at room temperature.

o Partitioning: The resulting crude extract is concentrated under reduced pressure and then
subjected to a solvent partitioning methodology to separate compounds based on polarity.

o Chromatography: The targeted fraction is further purified using column chromatography on
silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 500 MHz spectrometer
using deuterated methanol (CDsOD) as the solvent.

o Mass Spectrometry: High-resolution mass spectra are obtained using an HREIMS
instrument.

» IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation
of Imbricatolic Acid.

Caption: Workflow for the isolation and spectroscopic analysis of Imbricatolic Acid.

 To cite this document: BenchChem. [Spectroscopic Profile of Imbricatolic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258787#spectroscopic-data-nmr-ir-ms-of-
imbricatolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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